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Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the
quantification of cytokine-secreting cells at the single-cell level.[1] This document provides a
detailed protocol for the Interferon-gamma (IFN-y) ELISPOT assay to detect and quantify T-
cells responding to the specific HIV-1 Gag p24 (194-210) peptide. The Gag p24 protein is a
major structural component of the HIV-1 core, and T-cell responses to Gag peptides are often
associated with control of viral replication.[2][3] This assay is a critical tool for monitoring
immune responses in HIV-1 research and vaccine development.

Principle of the Assay

The IFN-y ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a
membrane-bottom. The membrane is coated with a capture antibody specific for IFN-y.
Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the wells in the presence of the
HIV-1 Gag p24 (194-210) peptide. T-cells that recognize the peptide will be stimulated to
secrete IFN-y. The secreted cytokine is captured by the antibody on the membrane in the
immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody
specific for a different epitope of IFN-y is added, followed by a streptavidin-enzyme conjugate
(e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that
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precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-
y-secreting cell.

Data Presentation
Table 1: Representative Quantitative Data from HIV-1 Gag p24

ELISPOT Assay

Mean Net Spot

. Forming Cells Standard Deviation
Cohort Antigen
(SFC) / 10n6 (SD)
PBMCs
HIV-1 Gag Peptide
HIV-1 Infected 913.4 +1021.7
Pool
) >50 (considered
HIV-1 Infected HIV-1 p24 Protein N
positive)
. HIV-1 Gag Peptide
Uninfected Control <10

Pool

Note: Data is illustrative and compiled from literature.[1][4] Actual results will vary depending on
the patient cohort, cell viability, and experimental conditions. A response is often considered
positive if the number of spots in the antigen-stimulated wells is significantly higher than in the
negative control wells (e.g., >50 SFC / 10"6 PBMCs after background subtraction).[4]

Experimental Protocols
Materials and Reagents

e Human IFN-y ELISPOT kit (containing capture antibody, detection antibody, streptavidin-
enzyme conjugate, and substrate)

o PVDF-bottom 96-well ELISPOT plates
e HIV-1 Gag p24 (194-210) peptide (Sequence: ANPDCKTILKALGPAAT)

e Human Peripheral Blood Mononuclear Cells (PBMCs)
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e Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-
Streptomycin, and 1% L-Glutamine)

» Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control
e Cell culture medium as a negative control

o Wash Buffer (e.g., PBS with 0.05% Tween-20)

o Sterile PBS

e 35% Ethanol in sterile water

e CO2 incubator (37°C, 5% CO2)

e ELISPOT plate reader

Detailed Methodology
Day 1: Plate Coating

Pre-wet the membrane: Add 15 pL of 35% ethanol to each well of the ELISPOT plate and
incubate for 1 minute at room temperature.

o Wash: Aspirate the ethanol and wash the wells three times with 200 pL of sterile PBS. Do not
allow the membrane to dry.

o Coat with capture antibody: Dilute the anti-IFN-y capture antibody to the manufacturer's
recommended concentration in sterile PBS. Add 100 pL of the diluted antibody to each well.

e Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

o Prepare cells: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in
complete RPMI-1640 medium.

» Wash the plate: Aspirate the capture antibody solution and wash the wells three times with
200 pL of sterile PBS.
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e Block: Add 200 pL of complete RPMI-1640 medium to each well and incubate for at least 2
hours at 37°C to block non-specific binding.

e Prepare stimuli:

o HIV-1 Gag p24 (194-210) peptide: Prepare a working solution of the peptide at a final
concentration of 1-2 pg/mL in complete RPMI-1640 medium.

o Positive Control: Prepare a working solution of PHA (e.g., 1 ug/mL) or SEB in complete
RPMI-1640 medium.

o Negative Control: Use complete RPMI-1640 medium alone.
e Add stimuli and cells:
o Aspirate the blocking solution from the wells.

o Add 100 pL of the appropriate stimulus (peptide, positive control, or negative control) to
the corresponding wells.

o Add 100 pL of the PBMC suspension to each well. A typical cell concentration is 2-3 x
1075 cells/well.[5]

 Incubate: Cover the plate and incubate for 18-48 hours at 37°C in a 5% CO2 incubator. Do
not disturb the plate during incubation to ensure the formation of distinct spots.

Day 3: Detection and Development
¢ Cell removal: Aspirate the cells and medium from the wells.
e Wash: Wash the wells five times with 200 pL of Wash Buffer per well.

o Add detection antibody: Dilute the biotinylated anti-IFN-y detection antibody to the
manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).
Add 100 pL of the diluted antibody to each well.

 Incubate: Seal the plate and incubate for 2 hours at room temperature.
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Wash: Aspirate the detection antibody solution and wash the wells five times with 200 pL of
Wash Buffer.

Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate according to
the manufacturer's instructions. Add 100 pL of the diluted conjugate to each well.

Incubate: Seal the plate and incubate for 1 hour at room temperature.

Wash: Aspirate the conjugate and wash the wells five times with 200 uL of Wash Buffer,
followed by two final washes with PBS only to remove any residual Tween-20.

Add substrate: Prepare the substrate solution according to the manufacturer's instructions.
Add 100 pL of the substrate to each well.

Develop: Monitor spot development in the dark, typically for 5-20 minutes. Stop the reaction
by washing the plate thoroughly with deionized water when distinct spots are visible.

Dry and read: Allow the plate to dry completely overnight in the dark. Count the spots using
an automated ELISPOT reader.
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Caption: IFN-y signaling via the JAK-STAT pathway.
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HIV-1 Gag p24 ELISPOT Assay Workflow
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Caption: A step-by-step workflow for the ELISPOT assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: HIV-1 Gag p24 (194-
210) ELISPOT Assay]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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